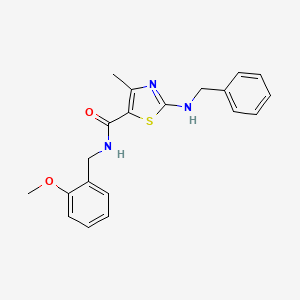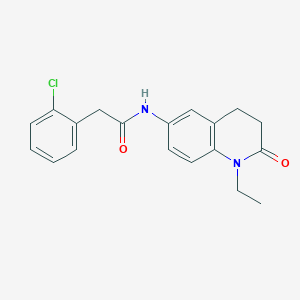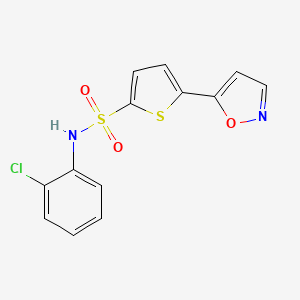
2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Thiazole Ring: The compound contains a thiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms.
Benzylamino Group: The benzylamino group (C₆H₅CH₂NH-) is attached to the thiazole ring.
Methoxybenzyl Group: The methoxybenzyl group (C₆H₅OCH₂-) is also linked to the thiazole ring.
Carboxamide Group: The carboxamide group (-CONH₂) completes the structure.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the thiazole ring or functional groups.
Reduction: Reduction reactions may alter the amine or carbonyl functionalities.
Substitution: Substitution reactions could occur at the benzylamino or methoxybenzyl positions.
Common reagents and conditions depend on the specific reaction. Major products formed would be derivatives of the compound with modified functional groups.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, such as anti-inflammatory or antitumor effects.
Chemical Biology: Studying its interactions with biological macromolecules.
Industry: Exploring its use as a building block for drug development.
Mechanism of Action
The exact mechanism of action remains unclear. it likely involves interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can explore related compounds:
4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide: A potent STAT6 inhibitor with potential therapeutic applications in allergic diseases.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(benzylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14-18(19(24)21-13-16-10-6-7-11-17(16)25-2)26-20(23-14)22-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
WSWIKHSBCPWTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11200161.png)
![Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B11200165.png)
![N-cyclohexylimidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide](/img/structure/B11200167.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11200174.png)

![2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11200192.png)
![5-[5-(Pyrrolidin-1-ylsulfonyl)thiophen-2-yl]-1,2-oxazole](/img/structure/B11200199.png)
![1'-(2,5-dichlorophenyl)-2,4-dimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11200200.png)
![3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200205.png)
![1-(6-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11200210.png)

![N-(4-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11200221.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11200228.png)

